N-(4-nitrophenyl)-3-phenoxybenzamide
Description
N-(4-nitrophenyl)-3-phenoxybenzamide is a benzamide derivative characterized by a 3-phenoxybenzoyl group attached to a 4-nitrophenylamine moiety. This compound combines aromatic, electron-withdrawing (nitro), and electron-donating (phenoxy) groups, making it structurally unique.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-15-9-11-16(12-10-15)21(23)24)14-5-4-8-18(13-14)25-17-6-2-1-3-7-17/h1-13H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNNAVBTXFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-3-phenoxybenzamide typically involves the reaction of 4-nitroaniline with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-(4-nitrophenyl)-3-phenoxybenzamide can undergo reduction reactions, particularly at the nitro group, to form the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed:
Reduction: 4-aminophenyl-3-phenoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-phenoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)-3-phenoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its anticancer, antimicrobial, or anti-inflammatory properties.
Industry: In the materials science field, this compound can be used in the development of polymers and other materials with desired mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-phenoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxybenzamide moiety can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Electron-withdrawing groups: The nitro group in this compound and related compounds enhances reactivity toward nucleophilic targets (e.g., enzymes), but excessive substitution (e.g., dual nitro groups in 4-Nitro-N-(3-nitrophenyl)benzamide) may reduce solubility .
Key Observations :
- In contrast, oxadiazole derivatives (e.g., compound 59) show variable yields (40–95%), influenced by substituent size and reaction efficiency .
- Thiadiazole derivatives () require multi-step synthesis, including hydrazone formation and cyclization, highlighting the complexity of introducing heterocyclic moieties.
Table 3: Antimicrobial and Antitubercular Activity
Key Observations :
- While direct activity data for this compound are unavailable, structurally related compounds exhibit notable bioactivity. For example, thiadiazole derivatives show broad-spectrum antimicrobial effects, suggesting that the nitro-phenoxybenzamide scaffold could be optimized for similar applications .
- The antitubercular activity of AS9 underscores the importance of hybridizing benzamides with heterocycles to target resistant pathogens .
Physicochemical Properties
Table 4: Molecular Weight and Solubility Trends
Key Observations :
- The target compound’s LogP (~3.5) suggests moderate solubility in lipid membranes, favorable for oral bioavailability. In contrast, CF₃-containing derivatives () may face solubility challenges despite enhanced metabolic stability.
Biological Activity
N-(4-nitrophenyl)-3-phenoxybenzamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various diseases. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a phenoxybenzamide structure. This configuration is crucial for its biological activity, influencing its interaction with biological targets. The compound can undergo various chemical transformations, including reduction and hydrolysis, leading to bioactive derivatives such as 4-aminophenyl-3-phenoxybenzamide and 3-phenoxybenzoic acid.
The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. The nitrophenyl group can be reduced to form reactive intermediates that may interact with cellular components, while the phenoxybenzamide moiety enhances binding affinity to target proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro tests have shown that derivatives of similar structures can significantly inhibit the growth of various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against hepatocarcinoma cells (HepG2) and other cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | Not reported |
| N-(4-fluorophenyl)-3-phenoxybenzamide | Various | 0.413 | 316.9 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Its derivatives have shown activity against various bacterial strains, indicating potential use as an antimicrobial agent in clinical settings. The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy group can enhance antimicrobial efficacy .
Case Studies and Research Findings
- Antiplasmodial Activity : In studies focusing on malaria treatment, compounds structurally similar to this compound exhibited significant antiplasmodial activity against Plasmodium falciparum. For instance, a derivative showed an IC50 value of 0.269 µM with low cytotoxicity (L-6 cells IC50 = 124 µM), demonstrating excellent selectivity for the target organism over human cells .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated using various cell lines, revealing that while some derivatives maintained low toxicity profiles, others exhibited higher cytotoxicity at effective concentrations against cancer cells. This highlights the importance of structural modifications in balancing efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
